Product packaging for (4R)-4-amino-3,3-dimethylpyrrolidin-2-one(Cat. No.:CAS No. 1638744-44-1)

(4R)-4-amino-3,3-dimethylpyrrolidin-2-one

Cat. No.: B3060093
CAS No.: 1638744-44-1
M. Wt: 128.17
InChI Key: SDMORDSHKGMDJC-BYPYZUCNSA-N
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Description

(4R)-4-amino-3,3-dimethylpyrrolidin-2-one (CAS 1638744-44-1) is a chiral pyrrolidinone derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a stereogenic center and a lactam functional group, making it a valuable synthon and building block for the development of novel biologically active molecules . The saturated pyrrolidine ring is a privileged scaffold in drug discovery, contributing to structural complexity and favorable physicochemical properties for optimizing pharmacokinetic profiles . This enantiopure (4R) isomer serves as a key intermediate in synthetic organic chemistry. Its specific application is highlighted in patent literature, where it is used in the synthesis of novel 7-substituted 3-carboxy-oxadiazino-quinolone derivatives, which are being investigated for their potential as anti-bacterial agents . The compound is characterized by its molecular formula, C6H12N2O, and a molecular weight of 128.17 g/mol . Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B3060093 (4R)-4-amino-3,3-dimethylpyrrolidin-2-one CAS No. 1638744-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-amino-3,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMORDSHKGMDJC-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CNC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CNC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251990
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-44-1
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4r 4 Amino 3,3 Dimethylpyrrolidin 2 One and Its Enantiomers

Established Synthetic Routes to the Pyrrolidin-2-one Core

The construction of the pyrrolidin-2-one, or γ-lactam, nucleus can be achieved through various synthetic pathways, which are broadly categorized by the nature of the starting materials and the strategy for ring formation. These methods include the cyclization of linear precursors, the modification of existing ring systems, and multi-component reactions.

Ring-Closure Reactions for Pyrrolidinone Synthesis

Ring-closure or cyclization reactions are among the most direct methods for forming the pyrrolidin-2-one ring. These reactions typically involve the intramolecular formation of an amide bond from a suitable acyclic precursor.

A foundational method is the lactamization of γ-amino acids. This intramolecular condensation reaction forms the five-membered lactam ring. More advanced strategies have been developed to enhance efficiency and substrate scope. For example, N-heterocyclic carbene (NHC) catalysis has enabled radical tandem cyclization/coupling reactions between aldehydes and α-bromo-N-cinnamylamides to construct highly functionalized 2-pyrrolidinones. rsc.org Another powerful technique is the ring-closing metathesis (RCM) of unsaturated acyclic precursors, which has become a robust method for synthesizing a wide variety of cyclized products, including pyrrolidine (B122466) derivatives, using air-stable ruthenium catalysts. acs.org

Reaction Type Precursor Key Features
Intramolecular Lactamizationγ-Amino AcidClassic method, forms amide bond.
NHC-Catalyzed Tandem CyclizationAldehyde + α-bromo-N-cinnamylamideRadical cascade, transition-metal-free. rsc.org
Ring-Closing Metathesis (RCM)Unsaturated AmideAtom-economical, uses ruthenium catalysts. acs.org

Utilization of Cyclic Precursors via Ring Modification

An alternative to building the pyrrolidin-2-one ring from acyclic precursors is to modify an existing cyclic structure. Ring contraction strategies, in particular, offer a unique pathway to the desired five-membered lactam from larger heterocyclic systems.

A notable example is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines. rsc.org This transformation involves a cascade reaction that includes the cleavage and reconstruction of C-N and C-C bonds, effectively contracting the six-membered ring into a five-membered one. researchgate.net Similarly, readily available pyridines can undergo a photo-promoted ring contraction when reacted with a silylborane. osaka-u.ac.jp This process proceeds through a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to form a pyrrolidine derivative, providing a novel route from aromatic heterocycles to saturated ones. osaka-u.ac.jp Pyrrolidine-containing drugs are also frequently synthesized from cyclic precursors like proline and 4-hydroxyproline. mdpi.comnih.gov

Starting Cyclic Precursor Reaction Type Key Intermediate/Process
N-Substituted Piperidine (B6355638)Oxidative Cascade ReactionC-N and C-C bond cleavage/reconstruction. researchgate.net
PyridinePhoto-promoted Reaction with SilylboraneRing contraction via silyl (B83357) migration. osaka-u.ac.jp
Proline/HydroxyprolineFunctional Group InterconversionUtilizes existing chiral pyrrolidine core. mdpi.comnih.gov

Enantioselective and Asymmetric Synthesis Strategies

The synthesis of a single enantiomer like (4R)-4-amino-3,3-dimethylpyrrolidin-2-one requires asymmetric synthesis methods. These strategies use chiral influences to direct the formation of one stereoisomer over the other.

Chiral Auxiliary-Based Approaches, e.g., (R)-α-methylbenzylamine from rac-pantolactam

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having transferred its chirality to the substrate molecule. wikipedia.org This is a reliable and frequently employed strategy in the early stages of drug development. wikipedia.org Common auxiliaries include oxazolidinones (popularized by David Evans), pseudoephedrine, and camphorsultam. wikipedia.org

The synthesis of amino-pyrrolidinone structures often employs chiral amines as part of the synthetic strategy. For example, an enantiodivergent preparation of (+)-(R)- and (−)-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, which are amino analogues of pantolactone, has been developed. researchgate.net While specific details for the target 4-amino compound are proprietary, analogous syntheses often rely on the use of a chiral resolving agent or an auxiliary to separate diastereomers or direct a stereoselective reaction. (R)-α-methylbenzylamine is a classic chiral amine used for such purposes. drugfuture.com In a representative synthetic scheme, a racemic precursor, such as one derived from rac-pantolactam, could be reacted with a chiral amine like (R)-α-methylbenzylamine. This would form a pair of diastereomers that can be separated chromatographically. Subsequent chemical steps would then cleave the auxiliary and complete the synthesis to yield the enantiomerically pure target compound.

Stereoselective Cascade Cyclizations

Cascade cyclizations, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. When these reactions are guided by a chiral catalyst or substrate, they can produce complex cyclic molecules with high stereoselectivity.

An example of this approach is the asymmetric "clip-cycle" synthesis of pyrrolidines. whiterose.ac.uk In this method, an acyclic bis-homoallylic amine is first "clipped" to an activating group via alkene metathesis. whiterose.ac.uk A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk The thioester activating group in the resulting product provides a versatile handle for further chemical modifications. whiterose.ac.uk

Another powerful method involves the cycloaddition of azomethine ylides. These reactions can be tuned to proceed via a cascade that affords substituted pyrrolidines with high diastereomeric purity in a one-pot process. nih.gov Such stereoselective cascade reactions are highly efficient, rapidly building molecular complexity in a controlled manner. nih.govmdpi.com

Asymmetric Catalysis in Pyrrolidinone Formation

The direct synthesis of enantiomerically pure pyrrolidinones is a significant goal in organic chemistry, and asymmetric catalysis offers a powerful means to achieve this. While specific catalytic systems for this compound are not extensively documented in isolation, several well-established organocatalytic strategies for constructing chiral pyrrolidine scaffolds are applicable. These methods create the core heterocyclic structure with high stereocontrol.

One prominent approach is the use of iminium activation with chiral secondary amine catalysts, such as imidazolidinones. princeton.edu This strategy involves the [3+2] cycloaddition of α,β-unsaturated aldehydes with azomethine ylides, which can be generated in situ from α-amino acid-derived iminoesters. researchgate.net The catalyst forms a chiral iminium ion with the aldehyde, directing the approach of the dipole and controlling the stereochemistry of the resulting pyrrolidine ring. princeton.edu By carefully selecting the catalyst and reaction partners, it is possible to synthesize highly functionalized pyrrolidines with excellent enantioselectivity (up to 98% ee). researchgate.net

Another key strategy is the asymmetric aza-Morita–Baylis–Hillman (aza-MBH) reaction. rsc.org This method can be used to form molecules with chiral quaternary stereocenters, which are characteristic of the 3,3-dimethyl substitution pattern in the target compound. rsc.org The reaction, often catalyzed by chiral phosphines or bifunctional amine-thiourea catalysts, can create complex, biomedically relevant structures in good yields and with high enantioselectivity. rsc.org

These organocatalytic methods represent a frontier in the synthesis of complex chiral molecules and are foundational for the potential development of a direct asymmetric synthesis of this compound.

Racemic Synthesis and Chiral Resolution Techniques

A common and practical approach for obtaining a single enantiomer of a chiral compound is to first synthesize the racemic mixture and then separate the two enantiomers. A robust procedure for producing related 4,4-disubstituted-3-oxopyrrolidones has been developed, which can be adapted for this purpose. chemrxiv.org This process typically starts from commercially available reagents and involves a few key steps, such as the formation of a 3-oxopyrrolidone precursor, which is then converted to the corresponding 3-aminopyrrolidone via reductive amination. chemrxiv.org This racemic mixture of (4R)- and (4S)-4-amino-3,3-dimethylpyrrolidin-2-one then becomes the substrate for chiral resolution.

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomers of amines. nih.gov The technique relies on reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts which, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. nih.gov

For the resolution of racemic 4-amino-3,3-dimethylpyrrolidin-2-one (B2694444), a chiral acid such as O,O'-Di-p-toluoyl-(L)-tartaric acid can be employed. The process involves dissolving the racemate and the resolving agent in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution. nih.gov The efficiency of this separation is highly dependent on the choice of solvent and crystallization conditions. nih.govgavinpublishers.com

After filtration, the crystallized diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiomerically enriched amine. The resolving agent can often be recovered and reused. To achieve high enantiomeric purity (e.g., >97% ee), multiple recrystallizations or a final purification step may be necessary. gavinpublishers.com

Table 1: Key Steps in Diastereomeric Salt Resolution
StepDescriptionKey Parameters
Salt FormationThe racemic amine is reacted with an enantiomerically pure chiral acid (e.g., ditoluoyl (L)-tartaric acid).Stoichiometry, Solvent Choice
CrystallizationThe less soluble diastereomeric salt selectively precipitates from the solution.Temperature, Concentration, Cooling Rate
IsolationThe crystallized salt is separated by filtration.Filtration technique, Washing solvent
LiberationThe pure diastereomeric salt is treated with a base to release the free amine enantiomer.Choice of base, Extraction solvent

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

Several types of CSPs are effective for resolving chiral amines and amino acid derivatives. These include:

Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for polar and ionic compounds like underivatized amino acids and amines. They are compatible with a range of aqueous and organic mobile phases.

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Kromasil 5-Amycoat) are widely used for a broad range of chiral compounds. mdpi.com

For the separation of (4R)- and (4S)-4-amino-3,3-dimethylpyrrolidin-2-one, a suitable chiral HPLC method would be developed by screening various CSPs and mobile phase compositions to achieve optimal resolution. mdpi.com While analytical chiral HPLC is used to determine the enantiomeric excess (ee) of a sample, preparative chiral HPLC can be employed to isolate larger quantities of each pure enantiomer. mdpi.com

Table 2: Comparison of Chiral Resolution Techniques
TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationSeparation based on differential solubility of diastereomeric salts. nih.govScalable for industrial production, cost-effective.Requires suitable resolving agent, can be labor-intensive, may require multiple recrystallizations. gavinpublishers.com
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. High resolution and purity, applicable to a wide range of compounds, can be automated.Higher cost for columns and solvents, limited scalability for preparative separations. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts focus on developing pathways that are more environmentally benign, efficient, and sustainable.

The development of green synthetic routes for this compound involves several key strategies. One approach is the use of one-pot, multi-component reactions (MCRs), which combine several reaction steps into a single operation. sharif.edu This reduces waste, energy consumption, and the need for intermediate purification steps.

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.com The application of these methods to the synthesis of quinazolinones and other N-heterocycles has demonstrated their potential for creating complex molecules efficiently. mdpi.com Furthermore, replacing hazardous solvents with greener alternatives and utilizing reusable catalysts are central tenets of these environmentally conscious approaches. sharif.edu

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly attractive green alternative to traditional chemical synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of this compound, a key enzymatic strategy would be the use of a transaminase (also known as an aminotransferase). These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov A hypothetical biocatalytic route could involve the synthesis of a prochiral ketone precursor, 3,3-dimethylpyrrolidine-2,4-dione. An (R)-selective transaminase could then stereoselectively aminate this ketone at the C4 position to directly yield the desired (4R)-enantiomer with very high enantiomeric excess.

Additionally, other enzymes like laccases have been used for the stereoselective synthesis of related pyrrolidine-2,3-diones, which could serve as versatile intermediates for further chemical or enzymatic transformations into the target molecule. rsc.org These biocatalytic methods hold significant promise for the development of highly efficient and sustainable manufacturing processes for chiral amines.

Flow Chemistry Applications for Scalable Synthesis

The application of continuous flow technology to the synthesis of this compound and its enantiomers offers a promising avenue for developing a safe, efficient, and scalable manufacturing process. While a complete end-to-end continuous synthesis of this specific molecule has not been extensively detailed in a single report, the key transformations involved are well-precedented in the flow chemistry literature. A plausible multi-step continuous process can be designed by adapting established flow methodologies for analogous transformations.

A potential retrosynthetic analysis suggests a pathway proceeding through key intermediates that are amenable to formation in continuous flow reactors. The synthesis could commence from a suitable precursor, such as a chiral lactol, which can be oxidized to the corresponding lactone. Subsequent amination, potentially via a reductive amination of a keto-intermediate, would furnish the desired chiral amino-pyrrolidinone. Each of these steps can be translated into a continuous flow module, which can then be "telescoped" together to create an integrated and automated synthesis.

The initial step in a proposed continuous synthesis would involve the oxidation of a suitable chiral lactol precursor. The oxidation of alcohols and lactols to their corresponding carbonyl compounds and lactones is a fundamental transformation in organic synthesis that has been successfully implemented in continuous flow systems. Flow reactors offer significant advantages for oxidation reactions, which are often exothermic and can pose safety risks in large-scale batch processes. The high surface-area-to-volume ratio of microreactors and packed-bed reactors allows for efficient heat dissipation, preventing thermal runaways and improving reaction selectivity.

Several oxidant systems are compatible with flow chemistry. For instance, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) is a well-established method for the selective oxidation of alcohols. This methodology can be adapted to a biphasic flow system, where the aqueous oxidant and the organic substrate solution are mixed in a continuous fashion, ensuring efficient mass transfer and controlled reaction conditions.

Another approach involves the use of solid-supported oxidizing agents or catalysts packed into a column reactor. This simplifies downstream purification as the reagent can be easily separated from the product stream. For example, immobilized hypervalent iodine reagents have been demonstrated to be effective for the oxidation of alcohols in continuous flow.

ParameterConditionRationale
Reactor Type Packed-bed reactor with immobilized oxidant or Coil reactor for biphasic reactionsFacilitates catalyst/reagent separation or efficient mixing of immiscible phases.
Oxidant System Immobilized TEMPO/NaOCl or Solid-supported hypervalent iodine reagentEnables continuous operation and simplifies purification.
Solvent Dichloromethane (DCM) or Ethyl acetateCommon solvents for oxidation reactions, chosen for substrate solubility and compatibility with the oxidant.
Temperature 25-50 °CMild conditions to ensure selectivity and prevent side reactions.
Residence Time 5-20 minutesShorter reaction times compared to batch processes, leading to higher throughput.
Flow Rate 0.1-1.0 mL/minAdjustable to optimize conversion and productivity.

Following the formation of the lactone, the introduction of the amino group can be achieved through a reductive amination protocol. This can be envisioned as a two-step sequence within a continuous flow setup: formation of an intermediate imine followed by its reduction. Alternatively, a direct reductive amination can be performed where the ketone, amine, and reducing agent are mixed and reacted in a continuous stream.

The use of heterogeneous catalysts is particularly advantageous for continuous flow reductive aminations. Packed-bed reactors containing a supported metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), can be used for the hydrogenation of the imine intermediate. The use of a continuous flow hydrogenation system, such as an H-Cube® reactor, allows for the safe handling of hydrogen gas and precise control over temperature and pressure, leading to high conversions and selectivities.

Immobilized catalysts not only simplify product purification but also allow for long-term continuous operation with catalyst recycling, which is crucial for a scalable and cost-effective process.

ParameterConditionRationale
Reactor Type Packed-bed reactor with a heterogeneous catalyst (e.g., H-Cube®)Enables safe and efficient hydrogenation with easy catalyst separation.
Catalyst Pd/C, Pt/C, or other supported metal catalystsHigh activity and selectivity for imine reduction.
Reducing Agent Hydrogen gas (H₂)A clean and atom-economical reducing agent.
Solvent Methanol, Ethanol, or Tetrahydrofuran (THF)Solvents suitable for hydrogenation reactions.
Temperature 30-80 °COptimized for reaction rate and selectivity.
Pressure 10-50 barHigher pressure can enhance the rate of hydrogenation.
Residence Time 10-60 minutesDependent on catalyst activity and desired conversion.

By integrating these individual flow modules, a fully continuous and scalable process for the synthesis of this compound can be realized. Such a process would offer significant advantages over traditional batch manufacturing, including improved safety, higher productivity, and consistent product quality. The modular nature of flow chemistry also allows for facile optimization and adaptation of the process for the synthesis of other chiral pyrrolidinone derivatives.

Advanced Structural Characterization and Stereochemical Analysis of 4r 4 Amino 3,3 Dimethylpyrrolidin 2 One

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental to the elucidation of molecular structures. For a compound like (4R)-4-amino-3,3-dimethylpyrrolidin-2-one, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be essential for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would be required.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons at the stereocenter (C4), the methylene (B1212753) protons of the pyrrolidinone ring, the amine protons, and the two methyl groups. The coupling constants between the proton at C4 and the adjacent methylene protons would be crucial in confirming the relative stereochemistry of the substituents on the ring. The integration of these signals would help in confirming the purity of the compound.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the lactam, the quaternary carbon bearing the two methyl groups, the stereogenic center (C4), the methylene carbon, and the two methyl carbons.

Currently, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in peer-reviewed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the lactam, the C=O stretching of the lactam, and C-N stretching vibrations.

A comprehensive search of scientific databases did not yield any published experimental IR or Raman spectra for this specific compound.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Analysis of the fragmentation pattern in the mass spectrum would help to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for such a compound might include the loss of the amino group or cleavage of the pyrrolidinone ring.

No detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, has been found in the public domain.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously confirm the (R) configuration at the C4 stereocenter. This technique would also reveal the conformation of the five-membered ring in the solid state.

There are currently no published reports of a single crystal X-ray diffraction study for this compound.

Analysis of Intermolecular Interactions in Crystal Lattices

The data from an X-ray crystal structure would also allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The primary amine and the lactam N-H and C=O groups would be expected to be involved in a network of hydrogen bonds, which would significantly influence the physical properties of the compound.

Without a determined crystal structure, any discussion of the intermolecular interactions in the solid state remains speculative.

Chromatographic Techniques for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful techniques for resolving and quantifying the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a cornerstone for the enantioselective analysis of non-volatile and thermally labile compounds like this compound. The development of a robust chiral HPLC method often involves derivatization of the primary amine to introduce a chromophore for UV detection and to enhance the interaction with the chiral stationary phase (CSP).

A common approach involves pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of the pyrrolidinone. This reaction forms diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). The separation is based on the different physicochemical properties of the diastereomeric adducts.

Alternatively, direct separation of the enantiomers can be achieved on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad enantioselectivity. researchgate.net The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For this compound, a normal-phase HPLC method using a polysaccharide-based chiral column can be effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The retention and resolution of the enantiomers are fine-tuned by adjusting the composition of the mobile phase.

Below is a hypothetical data table illustrating the separation of the enantiomers of 4-amino-3,3-dimethylpyrrolidin-2-one (B2694444) using a chiral HPLC method.

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (4R)-enantiomer 8.5 min
Retention Time (4S)-enantiomer 10.2 min
Resolution (Rs) > 2.0

This table is for illustrative purposes and represents typical results for a chiral separation.

Gas Chromatography with Chiral Stationary Phases

Gas chromatography is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. nih.gov To apply GC for the analysis of this compound, a derivatization step is necessary to increase its volatility and thermal stability. The primary amine can be acylated, for example, with trifluoroacetic anhydride, to form the corresponding trifluoroacetamide (B147638) derivative.

Once derivatized, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. uni-muenchen.de Modified cyclodextrins are common chiral selectors in GC. researchgate.netnih.gov These cyclic oligosaccharides have a chiral cavity, and enantiomeric separation is achieved through inclusion complexation, where one enantiomer fits better into the cyclodextrin (B1172386) cavity, leading to a longer retention time. researchgate.net

The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation. The use of a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), allows for accurate quantification of the enantiomeric ratio. uni-muenchen.de

The following is a representative data table for the chiral GC analysis of the trifluoroacetyl derivative of 4-amino-3,3-dimethylpyrrolidin-2-one.

ParameterValue
Column Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin)
Dimensions 25 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 5 °C/min to 180 °C
Detector FID at 270 °C
Retention Time (4R)-enantiomer derivative 12.3 min
Retention Time (4S)-enantiomer derivative 12.8 min
Enantiomeric Excess > 99%

This table is for illustrative purposes and represents typical results for a chiral GC separation.

Conformational Analysis and Dynamic Studies

The biological activity and chemical reactivity of this compound are influenced by its three-dimensional structure and conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these aspects in solution.

Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Relationships

Nuclear Overhauser Effect (NOE) spectroscopy is a 2D NMR technique that provides information about the spatial proximity of protons in a molecule. mdpi.com The observation of an NOE between two protons indicates that they are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. This makes NOESY (Nuclear Overhauser Effect Spectroscopy) particularly useful for determining the relative stereochemistry and preferred conformation of cyclic molecules.

For this compound, NOESY experiments can be used to establish the cis or trans relationship between the amino group at C4 and the protons of the gem-dimethyl group at C3. For instance, an NOE between the proton at C4 and one of the methyl groups would suggest a cis relationship. The absence of such an NOE, coupled with an NOE to the proton on the opposite face of the ring, would indicate a trans relationship.

The pyrrolidinone ring can adopt different puckered conformations, such as envelope or twist forms. NOE data can help to distinguish between these conformations by providing distance constraints that can be compared with those from molecular models of the different conformers.

A hypothetical table of key NOE correlations for the major conformer of this compound is presented below.

Proton PairExpected NOE IntensityImplied Spatial Proximity
H4 ↔ CH₃ (axial) Strongcis relationship
H4 ↔ H5a MediumClose proximity
H4 ↔ H5b WeakDistant proximity
CH₃ (axial) ↔ CH₃ (equatorial) StrongGeminal dimethyl groups

This table is for illustrative purposes and represents expected NOE correlations based on a hypothetical major conformation.

Dynamic NMR and Temperature-Dependent Studies for Conformational Equilibria

The pyrrolidinone ring in this compound is not rigid and can undergo conformational changes, such as ring puckering, which may be in equilibrium. rsc.org Dynamic NMR spectroscopy, particularly temperature-dependent studies, can be employed to investigate these conformational equilibria. nih.gov

At room temperature, if the rate of interconversion between different conformations is fast on the NMR timescale, the observed NMR spectrum will be an average of the signals for each conformation. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the averaged signals will broaden and eventually split into separate signals for each conformer at even lower temperatures.

By analyzing the changes in the chemical shifts, coupling constants, and line shapes as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process. rsc.org This information provides valuable insights into the energy barriers between different conformations and the relative populations of each conformer at different temperatures. researchgate.net

The following table illustrates hypothetical data from a temperature-dependent NMR study of this compound, focusing on the signals of the gem-dimethyl groups.

Temperature (°C)Appearance of CH₃ SignalsExchange Rate
25One sharp singletFast
-20Broad singletIntermediate (coalescence)
-60Two distinct singletsSlow
Thermodynamic Parameter Value
ΔG‡ at coalescence~12 kcal/mol

This table is for illustrative purposes and represents a hypothetical dynamic NMR experiment.

Computational and Theoretical Studies of 4r 4 Amino 3,3 Dimethylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the three-dimensional arrangement of atoms in a molecule and its relative energy. For (4R)-4-amino-3,3-dimethylpyrrolidin-2-one, a DFT approach, perhaps using a functional like B3LYP with a basis set such as 6-31G*, would be employed to find the most stable (lowest energy) geometry. This process of geometry optimization would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C=O Bond Length (Å)Data not available
C-N (amide) Bond Length (Å)Data not available
C-C (gem-dimethyl) Bond Length (Å)Data not available
N-H Bond Length (Å)Data not available
C-N-C Bond Angle (°)Data not available
Dihedral Angle (N-C-C-C) (°)Data not available

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

The resulting energetic information would be crucial for comparing the stability of different potential conformers of the molecule.

Molecular Orbital Analysis for Reactivity Prediction

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, a visualization of the HOMO and LUMO would likely show the HOMO localized around the amino group, suggesting this as a likely site for electrophilic attack. The LUMO might be concentrated around the carbonyl group, indicating its susceptibility to nucleophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the flexibility and conformational preferences of a molecule over time.

Conformational Sampling and Energy Landscapes

This compound possesses conformational flexibility, particularly in the puckering of the five-membered pyrrolidinone ring. Conformational sampling techniques, such as systematic or stochastic searches, would be necessary to identify the various low-energy shapes the molecule can adopt. The results of these searches can be plotted on an energy landscape, which maps conformational space to potential energy, highlighting the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a powerful tool to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can provide a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water). For this compound, an MD simulation could reveal the preferred puckering states of the pyrrolidinone ring and the orientation of the amino and gem-dimethyl groups.

Structure-Activity Relationship (SAR) Studies for Scaffold Modification

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing a lead compound to enhance its biological activity and other properties. While no specific SAR studies for this compound are readily available, a hypothetical SAR exploration could involve systematic modifications at various positions of the molecule.

Table 2: Potential Sites for Scaffold Modification in this compound for SAR Studies

Position of ModificationType of SubstitutionPotential Impact
Amino Group (at C4)Acylation, AlkylationAltering hydrogen bonding capacity, lipophilicity
gem-Dimethyl Group (at C3)Variation of alkyl groupsProbing steric tolerance of a binding pocket
Pyrrolidinone NitrogenAlkylation, ArylationModifying solubility and metabolic stability
Pyrrolidinone RingIntroduction of other substituentsInfluencing ring conformation and vector of exit

Note: The potential impacts are generalized and would depend on the specific biological target.

By synthesizing and testing a library of such modified compounds, researchers could build a qualitative and quantitative understanding of how different chemical features contribute to a desired biological effect, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the physicochemical properties that govern the inhibitory activity of compounds targeting DPP-IV. For the class of pyrrolidine (B122466) derivatives, which includes this compound, several QSAR models have been developed to correlate molecular descriptors with biological potency.

Another 2D-QSAR study performed on a series of 40 substituted pyrrolidine derivatives identified three predictive models. jcdronline.orgjcdronline.org The statistical significance of these models was confirmed by their squared correlation coefficient (r²) and cross-validated correlation coefficient (q²) values. jcdronline.orgjcdronline.org The descriptors identified in these models further underscored the importance of specific structural attributes for effective DPP-IV inhibition. jcdronline.orgjcdronline.org

These QSAR models serve as a valuable guide for the rational design of novel derivatives of this compound with potentially improved DPP-IV inhibitory activity.

Ligand-Based and Receptor-Based Design Principles for Derivatives

The design of novel derivatives of this compound is guided by both ligand-based and receptor-based (structure-based) approaches. These principles are derived from the analysis of known DPP-IV inhibitors and their interactions with the enzyme's active site.

Ligand-Based Design: This approach focuses on the structural features of known active molecules. Pharmacophore modeling is a key technique used in ligand-based design. For DPP-IV inhibitors, pharmacophore models have been developed that identify essential chemical features required for activity. nih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. semanticscholar.orgfip.org By aligning the this compound scaffold with these pharmacophore models, new derivatives can be designed that incorporate the necessary features for enhanced biological activity.

Receptor-Based Design: This approach utilizes the three-dimensional structure of the target protein, in this case, DPP-IV. The active site of DPP-IV has been well-characterized through X-ray crystallography and is known to have specific pockets, such as the S1 and S2 pockets, that are crucial for ligand binding. oatext.comacs.org The design of derivatives of this compound can be guided by understanding how the molecule and its potential modifications can fit into these pockets and interact with key amino acid residues. Important interactions often involve residues such as Glu205, Glu206, Tyr662, Phe357, and Arg358. researchgate.net Molecular docking simulations are a primary tool in receptor-based design, allowing for the prediction of binding modes and affinities of designed compounds. oatext.com For instance, the design of novel DPP-IV inhibitors has involved replacing parts of a known potent inhibitor with piperidine (B6355638) and pyrrolidine heterocyclic ring systems to study the impact on binding affinity and inhibitory activity. oatext.com

A structure-activity relationship analysis of gliptin-like DPP-IV inhibitors has categorized them based on their P1 fragment, with one group comprising those with a pyrrolidine or analogous moiety. acs.org This analysis highlights that inhibitors with a pyrrolidine fragment tend to bind in the S1, S2, and S2 extensive domains of the enzyme. acs.org

Virtual Screening Methodologies for Novel Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This methodology has been successfully applied in the discovery of novel DPP-IV inhibitors and can be leveraged for derivatives of this compound.

Both ligand-based and structure-based virtual screening approaches are employed. In ligand-based virtual screening, a validated pharmacophore model is used to filter compound databases, identifying molecules that possess the key structural features required for DPP-IV inhibition. fip.orgresearchgate.net

In structure-based virtual screening, molecular docking is used to predict the binding of compounds from a database to the active site of DPP-IV. nih.govkazanmedjournal.ru This process involves several steps:

Preparation of the Receptor and Ligand Library: The 3D structure of DPP-IV is obtained from a protein data bank, and a library of potential derivatives of this compound is generated.

Molecular Docking: The compounds from the library are docked into the active site of DPP-IV using software like AutoDock Vina or GOLD. nih.gov

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and interactions with the active site residues.

Filtering and Selection: The top-ranked compounds are selected for further analysis, which can include assessment of their ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

These virtual screening campaigns have been successful in identifying novel hits for DPP-IV inhibition, which can then be synthesized and tested experimentally. nih.govmdpi.com By applying these methodologies to libraries of derivatives based on the this compound scaffold, new and potent DPP-IV inhibitors can be efficiently discovered.

Chemical Reactivity and Derivatization of 4r 4 Amino 3,3 Dimethylpyrrolidin 2 One

Reactions at the Amine Functionality

The primary amine group at the C4 position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents.

N-Alkylation and N-Acylation Reactions

The primary amine of (4R)-4-amino-3,3-dimethylpyrrolidin-2-one can readily undergo N-alkylation with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. It is important to control the stoichiometry of the alkylating agent to minimize over-alkylation, which can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

N-acylation of the primary amine can be achieved using various acylating agents such as acid chlorides or acid anhydrides. This reaction is a facile way to introduce a wide range of acyl groups, forming a stable amide bond. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). These N-acylated derivatives are important for modifying the electronic and steric properties of the molecule.

Reaction TypeReagent ClassTypical ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl-4-aminopyrrolidin-2-one
N-AcylationAcid Chloride (e.g., CH₃COCl)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl-4-aminopyrrolidin-2-one
N-AcylationAcid Anhydride (e.g., (CH₃CO)₂O)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)N-Acyl-4-aminopyrrolidin-2-one

Formation of Amides and Ureas

Beyond simple acylation, the primary amine of this compound can be coupled with carboxylic acids to form amides using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU, facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the amine to form the amide bond. This method is particularly useful for coupling more complex carboxylic acids under mild conditions. nih.govresearchgate.net

The formation of ureas is another important transformation of the primary amine. This can be achieved by reacting this compound with an isocyanate. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) linkage. Alternatively, reagents like carbonyldiimidazole (CDI) can be used in a two-step, one-pot procedure. First, the amine reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the urea.

Product TypeReagent ClassTypical Conditions
AmideCarboxylic Acid + Coupling Reagent (e.g., EDC/HOBt)Base (e.g., DIPEA), Solvent (e.g., DMF)
UreaIsocyanate (e.g., PhNCO)Solvent (e.g., THF or CH₂Cl₂)
UreaCarbonyldiimidazole (CDI) followed by another amineSolvent (e.g., THF)

Transformations at the Lactam Carbonyl

The lactam carbonyl group is susceptible to reduction and can also participate in ring-opening reactions under certain conditions.

Reduction Reactions to Form Amines or Pyrrolidines

The carbonyl group of the lactam ring can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The outcome of the reduction can depend on the reaction conditions and the substitution pattern of the lactam. Complete reduction of the lactam carbonyl to a methylene (B1212753) group results in the formation of the corresponding substituted pyrrolidine (B122466). For instance, the reduction of N-alkyl or N-aryl pyrrolidin-2-ones with LiAlH₄ typically yields the corresponding pyrrolidines. rsc.org In a study on the reduction of 3,3-dimethyl-1-p-tolylpyrrolidin-2-one, a close analog of the title compound, treatment with lithium aluminum hydride afforded 3,3-dimethyl-1-p-tolylpyrrolidin-2-ol, indicating that partial reduction to the carbinolamine is also possible under controlled conditions. rsc.org Complete reduction would yield the corresponding (4R)-4-amino-3,3-dimethylpyrrolidine.

Reducing AgentProduct Type
Lithium Aluminum Hydride (LiAlH₄)(4R)-4-amino-3,3-dimethylpyrrolidine or (4R)-4-amino-3,3-dimethylpyrrolidin-2-ol

Ring-Opening and Ring-Expansion Methodologies

The lactam ring of pyrrolidin-2-ones can undergo hydrolysis under either acidic or basic conditions to yield the corresponding γ-amino acid. For this compound, this would result in the formation of 4-amino-3,3-dimethyl-4-aminobutanoic acid. The stability of the lactam ring means that typically harsh conditions, such as refluxing in strong acid or base, are required for this transformation.

Ring-expansion methodologies for pyrrolidinones are less common but can be envisioned through multi-step synthetic sequences. Such transformations would likely involve initial ring opening followed by functional group manipulation and subsequent cyclization to a larger ring system, such as a piperidinone. However, specific examples of ring-expansion of this compound are not well-documented in the literature.

Reactions Involving the Dimethyl Substituents

The gem-dimethyl group at the C3 position is generally considered to be chemically inert and does not readily participate in reactions. Its primary influence on the reactivity of the molecule is steric. The presence of these two methyl groups can hinder the approach of reagents to the adjacent C4 and C2 positions.

Furthermore, the gem-dimethyl group plays a significant role in the Thorpe-Ingold effect, which can influence the kinetics of cyclization reactions. researchgate.netrsc.org In the context of the pyrrolidinone ring, the gem-dimethyl group can favor the cyclic structure by restricting the conformational freedom of the open-chain precursor, thus increasing the probability of ring closure. researchgate.netrsc.org While direct functionalization of the methyl groups, such as through C-H activation, is possible with advanced catalytic methods, these are not considered general reactivity patterns for this compound. In medicinal chemistry, the gem-dimethyl motif is often incorporated to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.netnih.gov

Functionalization of Methyl Groups

Direct functionalization of the methyl groups in this compound is a challenging synthetic endeavor due to the inherent stability of C(sp³)–H bonds. The scientific literature currently lacks specific studies detailing the direct derivatization of these gem-dimethyl groups on this particular molecule. However, the reactivity can be inferred from general principles of organic chemistry and advances in C–H activation.

The protons of the gem-dimethyl group are the least acidic in the molecule, making deprotonation-based functionalization difficult. The adjacent electron-withdrawing carbonyl group and the stereoelectronic effects of the pyrrolidinone ring system render these methyl groups sterically hindered and electronically deactivated towards many standard transformations.

Advanced synthetic methods, however, offer potential routes for their functionalization. For instance, directed C–H activation reactions have emerged as powerful tools for the selective functionalization of otherwise unreactive C–H bonds. A hypothetical approach could involve the use of a directing group to position a transition metal catalyst in proximity to the methyl groups, thereby facilitating their oxidation, halogenation, or amination. A notable example in a related field is the rhodium(III)-catalyzed enantioselective sp³ C-H amidation for the desymmetrization of gem-dimethyl groups to furnish β-amino alcohol derivatives. nih.gov While not performed on this compound itself, this methodology highlights a potential strategy for the selective functionalization of one of the two methyl groups.

Table 1: Hypothetical Reaction Data for Directed C-H Functionalization

EntryCatalystReagentProductProposed Yield
1Rhodium(III) complexAmidating agent(4R)-4-amino-3-(hydroxymethyl)-3-methylpyrrolidin-2-oneModerate
2Palladium(II) complexOxidizing agent(4R)-4-amino-3-formyl-3-methylpyrrolidin-2-oneLow to Moderate
3Iron(III) complexHalogenating agent(4R)-4-amino-3-(halomethyl)-3-methylpyrrolidin-2-oneSubstrate dependent

This table is illustrative and based on potential synthetic strategies rather than documented experimental results for this compound.

Free radical-mediated reactions could also provide a pathway for the functionalization of the methyl groups, although selectivity between the methyl C–H bonds and other C–H bonds in the molecule would be a significant challenge.

Applications of 4r 4 Amino 3,3 Dimethylpyrrolidin 2 One As a Chiral Building Block in Complex Molecule Synthesis

Role as a Stereodefined Scaffold for Diverse Chemical Libraries

In the realm of drug discovery and chemical biology, the generation of diverse chemical libraries is paramount for identifying new bioactive molecules. (4R)-4-amino-3,3-dimethylpyrrolidin-2-one serves as an excellent stereodefined scaffold for such libraries due to its rigid structure and multiple points for diversification. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, and this chiral building block is well-suited for this approach. researchgate.net

The lactam nitrogen and the primary amine at C4 provide two orthogonal points for chemical modification. This allows for the systematic introduction of a wide array of substituents, leading to a library of compounds with diverse stereochemical and functional group arrangements. For instance, the lactam nitrogen can be alkylated or acylated, while the primary amine can be converted into a variety of functional groups, including amides, sulfonamides, and ureas. A recent study on the multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones, which are precursors to 3-aminopyrrolidones, highlights the importance of such scaffolds in creating diverse building block libraries for drug discovery. chemrxiv.orgchemrxiv.org

The gem-dimethyl group at the C3 position provides steric bulk and conformational rigidity to the pyrrolidine (B122466) ring. This fixed conformation is advantageous in library design as it reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinities and selectivities for biological targets. The structural diversity of libraries based on this scaffold can be further enhanced by employing various synthetic strategies, such as the "build/couple/pair" algorithm, which allows for the creation of a multitude of distinct molecular skeletons from a common set of building blocks. cam.ac.uk

The following table illustrates the potential for diversification of the this compound scaffold:

Modification Site Possible Transformations Resulting Functional Groups
C4-AmineAcylation, Sulfonylation, Reductive Amination, Urea (B33335)/Thiourea formationAmides, Sulfonamides, Secondary/Tertiary Amines, Ureas, Thioureas
N1-LactamAlkylation, AcylationN-Alkyl lactams, N-Acyl lactams
C2-CarbonylReduction, Grignard AdditionHydroxy-pyrrolidines, Tertiary alcohols

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The integration of chiral building blocks like this compound into MCRs offers a highly efficient strategy for the rapid generation of diverse and complex scaffolds. The primary amine of this compound can act as a key nucleophilic component in various MCRs.

For instance, the Ugi four-component reaction (U-4CR) is a well-established MCR that combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to produce an α-acylamino carboxamide. By employing this compound as the amine component, a chiral center is directly incorporated into the product, leading to the formation of stereochemically defined peptidomimetic structures. The resulting Ugi products can serve as intermediates for the synthesis of more complex heterocyclic scaffolds, such as 1,4-benzodiazepines. nih.gov

Another relevant MCR is the Passerini three-component reaction, which involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound. While the primary amine of this compound is not a direct participant in the classical Passerini reaction, modifications of this reaction or other MCRs could potentially utilize this functionality. The development of DNA-compatible three-component cycloaddition reactions to synthesize pyrrolidine-fused scaffolds further highlights the utility of such building blocks in modern synthetic strategies, including the construction of DNA-encoded libraries. nih.gov

The use of this chiral building block in MCRs not only accelerates the synthesis of complex molecules but also allows for the exploration of novel chemical space. The ability to introduce multiple points of diversity in a single step makes this approach highly attractive for the generation of compound libraries for high-throughput screening.

As a Chiral Ligand or Organocatalyst Precursor in Asymmetric Reactions

The field of asymmetric catalysis heavily relies on the development of efficient chiral ligands and organocatalysts. The stereodefined structure of this compound makes it an attractive precursor for the synthesis of novel chiral ligands and organocatalysts. The pyrrolidine scaffold is a privileged structure in organocatalysis, with proline and its derivatives being among the most successful organocatalysts. unibo.itnih.gov

The primary amine at the C4 position can be readily modified to introduce coordinating groups for metal-based catalysis or catalytically active moieties for organocatalysis. For example, the amine can be converted into a phosphine, an oxazoline, or a thiourea, which are common functional groups in chiral ligands and organocatalysts. The rigid pyrrolidine backbone can provide a well-defined chiral environment around the catalytic center, enabling high levels of stereocontrol in asymmetric transformations.

While specific examples of ligands or catalysts derived directly from this compound are not prevalent in the literature, the general principles of catalyst design suggest its high potential. For instance, chiral aminoalcohols are known to be effective ligands in the asymmetric borane (B79455) reduction of ketones. semanticscholar.org The amino group of our target compound, coupled with a potential hydroxyl group introduced via reduction of the lactam, could form a similar catalytically active motif.

The development of novel organocatalysts derived from substituted pyrrolidines is an active area of research. unibo.itnih.gov The unique substitution pattern of this compound, with its gem-dimethyl group, could lead to catalysts with novel reactivity and selectivity compared to existing proline-based catalysts.

The potential applications of this compound as a precursor are summarized in the table below:

Catalyst Type Potential Modification Target Asymmetric Reaction
Chiral LigandConversion of amine to phosphine, oxazoline, or other coordinating groupsAsymmetric hydrogenation, allylic alkylation, etc.
OrganocatalystDerivatization of the amine to a thiourea, squaramide, or secondary amineMichael additions, Aldol reactions, Mannich reactions

Solid State Chemistry of 4r 4 Amino 3,3 Dimethylpyrrolidin 2 One

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are critical in the development of pharmaceuticals and other materials.

The study of polymorphism for a compound like (4R)-4-amino-3,3-dimethylpyrrolidin-2-one would involve systematic crystallization experiments under a variety of conditions. This typically includes:

Solvent Variation: Crystallizing the compound from a diverse range of solvents with different polarities and hydrogen bonding capabilities.

Temperature Control: Investigating the effect of temperature on crystallization, including cooling crystallization at different rates and evaporation at various temperatures.

Supersaturation: Exploring different levels of supersaturation to influence the nucleation of different polymorphic forms.

Once different crystalline forms are obtained, they are characterized using a suite of analytical techniques:

X-ray Powder Diffraction (XRPD): To identify unique crystal lattices.

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

Spectroscopy (e.g., FT-IR, Raman): To probe differences in molecular conformation and intermolecular interactions.

Without specific experimental data for this compound, no data table on its polymorphic forms can be provided.

Salt Form Research for Material Properties Control

The formation of salts is a common strategy to modify the physicochemical properties of a compound, particularly its solubility and stability. For an amino-containing compound such as this compound, salt formation would involve reacting the basic amino group with a suitable acid (a salt former or counterion).

A salt screening study for this compound would typically involve:

Selection of Counterions: A variety of pharmaceutically acceptable acids with different pKa values and molecular structures would be chosen.

Stoichiometry: The molar ratio of the compound to the acid would be varied.

Crystallization Methods: Various techniques such as solvent evaporation, cooling crystallization, and slurry crystallization would be employed to generate the salts.

The resulting salts would be characterized to assess their properties. Key parameters of interest include:

Aqueous Solubility: To determine any enhancement compared to the free form.

Hygroscopicity: To evaluate the tendency of the salt to absorb moisture from the atmosphere.

Physical and Chemical Stability: To assess the long-term stability under different storage conditions.

As no specific salt formation studies for this compound have been identified, a data table of its salt forms and their properties cannot be generated.

Co-crystallization Studies for Supramolecular Assembly

Co-crystallization is a technique used to design multi-component crystalline solids (co-crystals) where a target molecule and a co-former are held together by non-covalent interactions, such as hydrogen bonding. This approach can be used to tailor the properties of a solid material.

For this compound, which contains both hydrogen bond donor (amino group) and acceptor (carbonyl group) sites, co-crystallization studies would explore the formation of supramolecular assemblies with various co-formers. The process would involve:

Co-former Selection: Choosing a range of co-formers with complementary functional groups, such as carboxylic acids, amides, or other molecules capable of hydrogen bonding.

Screening Methods: Employing techniques like liquid-assisted grinding, slurry crystallization, and solvent evaporation to screen for co-crystal formation.

Structural Analysis: Using single-crystal X-ray diffraction to determine the three-dimensional arrangement of the molecules in the co-crystal and to understand the hydrogen bonding network.

The resulting co-crystals would be further characterized to evaluate any changes in properties like solubility, dissolution rate, and melting point. In the absence of published co-crystallization studies for this specific compound, a data table of its co-crystals and their characteristics cannot be provided.

Emerging Research Themes and Future Directions in 4r 4 Amino 3,3 Dimethylpyrrolidin 2 One Chemistry

Development of Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For (4R)-4-amino-3,3-dimethylpyrrolidin-2-one, research is increasingly focused on moving beyond traditional multi-step syntheses to more streamlined and sustainable approaches.

Current research efforts are geared towards the principles of green chemistry, which prioritize atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. chiralpedia.com For chiral amines and their derivatives, biocatalysis is emerging as a powerful and sustainable tool. nih.gov The use of enzymes can offer high enantioselectivity and efficiency under mild reaction conditions, thereby reducing the environmental impact compared to conventional chemical methods. nih.gov Strategies such as the amination of alcohols using a combination of alcohol dehydrogenases and amine dehydrogenases represent a move towards more atom-efficient processes. hims-biocat.eu

Synthesis StrategyKey AdvantagesRelevant Research Area
BiocatalysisHigh enantioselectivity, mild conditions, reduced wasteGreen Chemistry, Enzyme Engineering
Heterogeneous CatalysisCatalyst recyclability, simplified purificationSustainable Chemistry, Materials Science
Multi-component ReactionsStep-economy, reduced solvent use, higher throughputOrganic Synthesis, Process Chemistry
Flow ChemistryImproved safety, scalability, automationChemical Engineering, Pharmaceutical Manufacturing

Exploration of Novel Derivatization Strategies

To fully exploit the potential of the this compound scaffold, researchers are actively exploring novel derivatization strategies. The primary amino group serves as a versatile handle for introducing a wide array of functional groups and building blocks, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Common derivatization approaches for primary amines include acylation, sulfonylation, reductive amination, and the formation of ureas and carbamates. These reactions are generally robust and can be used to append a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and peptidic moieties. The goal of these derivatization efforts is often to identify derivatives with improved potency, selectivity, or pharmacokinetic profiles.

For analytical purposes, derivatization is a crucial technique to enhance the performance of methods like high-performance liquid chromatography (HPLC). nih.gov By introducing chromophores or fluorophores, the sensitivity and selectivity of detection can be significantly improved. nih.gov For instance, reagents that react with amines to produce highly fluorescent derivatives can enable the quantification of minute amounts of the compound in complex biological matrices. nih.gov

Derivatization ReactionFunctional Group IntroducedPurpose
AcylationAmideModulation of biological activity, introduction of new binding elements
SulfonylationSulfonamideImprovement of pharmacokinetic properties, introduction of hydrogen bond donors/acceptors
Reductive AminationSecondary or Tertiary AmineExpansion of structural diversity, alteration of basicity
Urea (B33335)/Carbamate FormationUrea/CarbamateMimicking peptide bonds, enhancing binding interactions
Fluorescent TaggingFluorophoreEnabling detection in biological assays, quantitative analysis

Design and Synthesis of Advanced Chemical Probes and Tools

The this compound scaffold is an attractive core for the design and synthesis of advanced chemical probes and tools. These molecular tools are indispensable for studying biological processes, identifying protein targets, and elucidating mechanisms of action.

One major area of development is the synthesis of affinity-based probes, which typically consist of the core scaffold, a reactive group for covalent modification of the target protein, and a reporter tag for detection. Biotin (B1667282) is a commonly used reporter tag due to its high-affinity interaction with streptavidin, which can be exploited for the enrichment and identification of target proteins. nih.gov The synthesis of biotinylated probes often involves coupling biotin to the core scaffold, sometimes via a linker arm to minimize steric hindrance. nih.gov

Fluorescent probes are another important class of chemical tools. By attaching a fluorophore to the this compound core, researchers can visualize the subcellular localization of the molecule or develop fluorescence-based assays to monitor its interaction with target proteins. mdpi.comchemrxiv.org The choice of fluorophore is critical and depends on the specific application, with factors such as quantum yield, excitation and emission wavelengths, and photostability being important considerations. mdpi.com The modular nature of the 4-aminopyrrolidinone scaffold is well-suited for creating libraries of probes with diverse properties. rsc.org

Theoretical and Computational Advancements in Understanding Reactivity and Interactions

Theoretical and computational methods are playing an increasingly important role in understanding the chemical properties and biological interactions of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity. beilstein-journals.orgnih.gov

Computational studies on related pyrrolidone and pyrrolidine (B122466) systems have been used to investigate tautomerism, the effect of substituents on reactivity, and the diastereoselectivity of cycloaddition reactions. beilstein-journals.orgnih.govacs.org For instance, by modeling the transition states of a reaction, researchers can rationalize the observed stereochemical outcome and design catalysts or substrates that favor the formation of the desired enantiomer. acs.org

Molecular docking and molecular dynamics simulations are powerful tools for studying the interactions of this compound derivatives with their biological targets. These methods can predict binding modes, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and estimate binding affinities. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Reaction mechanism studies, reactivity predictionUnderstanding of reaction pathways, transition state analysis, substituent effects
Molecular DockingPrediction of binding modes to biological targetsIdentification of key binding interactions, virtual screening of compound libraries
Molecular Dynamics (MD)Simulation of molecular motion and conformational changesAssessment of binding stability, understanding of protein-ligand dynamics
pKa CalculationPrediction of ionization states at physiological pHUnderstanding of solubility, membrane permeability, and receptor interactions

Challenges in Enantiopure Synthesis and Scale-Up

Despite the significant progress in the chemistry of this compound, several challenges remain, particularly in the areas of enantiopure synthesis and scale-up. The presence of a stereocenter at the 4-position necessitates the use of asymmetric synthesis or chiral resolution to obtain the desired (R)-enantiomer in high optical purity.

Achieving high enantioselectivity in asymmetric syntheses can be challenging and often requires extensive optimization of catalysts, reagents, and reaction conditions. mdpi.com Chiral resolution, while a viable alternative, involves the separation of a racemic mixture, which can be inefficient as it discards half of the material. However, efficient resolution methods, such as crystallization with a chiral resolving agent, can be effective for producing enantiopure compounds on a larger scale. nih.gov An enantiodivergent synthesis of a related 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one has also been reported, providing a pathway to both enantiomers. researchgate.net

Scaling up a multi-step synthesis from the laboratory bench to a pilot plant or industrial scale presents its own set of challenges. Reactions that work well on a small scale may not be directly transferable to larger reactors. Issues such as heat transfer, mass transfer, and reagent addition rates become more critical and can affect yield and purity. princeton.edu The development of robust and scalable processes that consistently deliver the final product with high chemical and enantiomeric purity is a key focus of ongoing research. The use of continuous flow chemistry is one promising approach to address some of these scale-up challenges, offering better control over reaction parameters and potentially safer operation. princeton.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-4-amino-3,3-dimethylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves enantioselective cyclization or chiral resolution. For example, hydrogen chloride (1.0 M aqueous) can be used to acidify intermediates, achieving a yield of ~52% under controlled heating (50°C for 2.33 hours) . Optimization includes monitoring reaction pH, temperature, and solvent choice (e.g., dichloromethane for intermediate steps) to minimize byproducts. Purity is confirmed via HPLC (≥98%) and X-ray powder diffraction (XRPD) for crystallinity analysis .

Q. How is the stereochemical configuration of this compound validated?

  • Methodological Answer : Chiral chromatography or nuclear Overhauser effect (NOE) NMR experiments are critical. XRPD patterns (e.g., peaks at 2θ = 8.7°, 12.9°, 17.3°) provide definitive crystallographic evidence of the (4R) configuration . Comparative analysis with racemic mixtures or enantiomeric standards (e.g., using rel-2-substituted analogs) further confirms stereochemical integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention. The compound’s safety data sheet (SDS) should be reviewed for GHS classifications, though some analogs (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) lack formal hazard classifications .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be improved during the synthesis of this compound?

  • Methodological Answer : Utilize asymmetric catalysis with chiral auxiliaries (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone derivatives) to enhance stereocontrol . Kinetic resolution via enzymatic methods (e.g., lipase-mediated acylation) or chiral stationary phases in HPLC (e.g., cellulose-based columns) can isolate the desired enantiomer .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRPD) for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • NMR : Compare chemical shifts with structurally similar compounds (e.g., 3-substituted pyrrolidin-2-ones) .
  • XRPD : Match experimental diffraction patterns with simulated data from single-crystal structures .
  • Mass Spectrometry : Confirm molecular weight (e.g., 322.40 g/mol for related analogs) .
    Discrepancies may arise from solvent effects or polymorphic forms, requiring recrystallization in alternative solvents (e.g., ethanol/water mixtures) .

Q. What strategies are effective for incorporating this pyrrolidinone into medicinal chemistry applications, such as CRF-1 receptor antagonism?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies by modifying substituents at the 3- and 4-positions. For instance, introducing halogenated aryl groups (e.g., 3-chloro-4-hydroxyphenyl) enhances binding affinity to targets like corticotropin-releasing factor (CRF-1) receptors . In vivo pharmacokinetic studies should assess metabolic stability, leveraging prodrug strategies (e.g., esterification of carboxylic acid moieties) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.